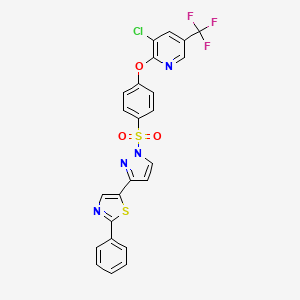

3-Chloro-2-(4-((3-(2-phenyl-1,3-thiazol-5-yl)-1H-pyrazol-1-yl)sulfonyl)phenoxy)-5-(trifluoromethyl)pyridine

Descripción

This compound features a pyridine core substituted with a trifluoromethyl group at position 5, a chlorine atom at position 3, and a phenoxy group at position 2. The phenoxy moiety is further modified with a sulfonyl-linked pyrazole ring bearing a 2-phenylthiazole group. Key structural attributes include:

- Trifluoromethyl group: Enhances metabolic stability and lipophilicity, common in agrochemicals and pharmaceuticals.

- Thiazole-pyrazole system: Often associated with kinase inhibition or antimicrobial activity due to π-π stacking and metal coordination capabilities.

Propiedades

IUPAC Name |

5-[1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]sulfonylpyrazol-3-yl]-2-phenyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H14ClF3N4O3S2/c25-19-12-16(24(26,27)28)13-29-22(19)35-17-6-8-18(9-7-17)37(33,34)32-11-10-20(31-32)21-14-30-23(36-21)15-4-2-1-3-5-15/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLZGAKSXFRJHEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(S2)C3=NN(C=C3)S(=O)(=O)C4=CC=C(C=C4)OC5=C(C=C(C=N5)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H14ClF3N4O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

563.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 3-Chloro-2-(4-((3-(2-phenyl-1,3-thiazol-5-yl)-1H-pyrazol-1-yl)sulfonyl)phenoxy)-5-(trifluoromethyl)pyridine is a complex organic molecule with significant potential in various biological applications. Its structure incorporates multiple pharmacophores, including thiazole and pyrazole moieties, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 562.97 g/mol. The presence of the trifluoromethyl group and sulfonamide functionalities contributes to its unique chemical properties, enhancing its biological efficacy.

| Property | Value |

|---|---|

| Molecular Formula | C24H14ClF3N4O3S2 |

| Molecular Weight | 562.97 g/mol |

| CAS Number | [Not specified] |

| Purity | Typically ≥ 95% |

Antimicrobial Activity

Recent studies indicate that compounds containing thiazole and sulfonamide groups exhibit significant antimicrobial properties. For instance, sulfonamide derivatives have shown promising antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 4 μg/mL . The structural modifications in the thiazole ring enhance the antibacterial activity, indicating a strong structure-activity relationship (SAR).

Anticancer Activity

Compounds similar to the one have been investigated for their anticancer properties. For example, thiazole-containing compounds have demonstrated cytotoxic effects against cancer cell lines such as A549 (lung cancer) and NIH/3T3 (mouse embryoblast) with IC50 values ranging from 10 to 20 μM . The presence of electron-withdrawing groups like trifluoromethyl has been associated with increased potency against cancer cells.

Anti-inflammatory Activity

The pyrazole moiety is known for its anti-inflammatory properties. Several studies have reported that pyrazole derivatives exhibit significant inhibition of inflammatory mediators, with IC50 values comparable to standard anti-inflammatory drugs like diclofenac sodium . The incorporation of thiazole and sulfonamide groups may enhance this activity further.

The proposed mechanisms by which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : Compounds with sulfonamide groups often inhibit bacterial dihydropteroate synthase, disrupting folate synthesis.

- Interference with Cell Signaling : Thiazole and pyrazole derivatives can modulate signaling pathways involved in inflammation and cancer cell proliferation.

- DNA Interaction : Some thiazole derivatives have been shown to intercalate into DNA, leading to apoptosis in cancer cells.

Case Studies

Several case studies have documented the efficacy of similar compounds:

- Study on Anticancer Efficacy : A study evaluated a series of thiazole-pyrazole hybrids against various cancer cell lines, revealing that modifications at the phenyl ring significantly enhanced cytotoxicity (IC50 < 10 µM) .

- Antimicrobial Screening : Another investigation focused on sulfonamide derivatives demonstrated potent activity against S. aureus and E. coli, with SAR analysis indicating that halogen substitutions improved antibacterial properties .

Comparación Con Compuestos Similares

Structural and Functional Group Analysis

The table below compares the target compound with structurally related molecules from the evidence:

Key Observations:

Core Heterocycles: The target compound’s pyridine core differs from the pyrimidine in Compound 3 and the thiazolidinedione in the analog from . Pyridines generally exhibit lower basicity than pyrimidines but better bioavailability in medicinal contexts.

Functional Group Impact: The trifluoromethyl group in the target compound likely increases its logP compared to Compound 3’s polar cyanide (-CN) group. The sulfonyl group in the target compound may enhance solubility in polar solvents relative to the methylamino-thiazole in Compound 3.

Computational Analysis:

- Tools like Multiwfn () could elucidate electronic properties. Topological analysis of electron density could compare aromatic stabilization in the target’s thiazole-pyrazole system versus Compound 3’s pyrimidine-thiazole system .

Commercial and Research Accessibility

- The thiazolidinedione analog in is commercially available (4 suppliers) , suggesting easier procurement for comparative studies. The target compound’s absence from supplier lists implies it may require custom synthesis, limiting large-scale testing.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 3-Chloro-2-(4-((3-(2-phenyl-1,3-thiazol-5-yl)-1H-pyrazol-1-yl)sulfonyl)phenoxy)-5-(trifluoromethyl)pyridine, and how can reaction conditions be optimized?

- Methodology : Multi-step synthesis typically involves condensation of pyrazole and thiazole precursors, followed by sulfonation and coupling reactions. For example, evidence from analogous pyrazole-thiazole hybrids suggests using POCl₃ for cyclization and controlled temperatures (e.g., 120°C) to minimize side reactions . Optimization includes adjusting stoichiometry of sulfonating agents (e.g., SO₃·DMF complex) and monitoring intermediates via TLC or HPLC .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodology : Combine spectroscopic methods:

- IR spectroscopy to verify functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm⁻¹) .

- NMR (¹H, ¹³C, and ¹⁹F) to confirm aromatic substitution patterns and trifluoromethyl groups .

- X-ray crystallography for unambiguous structural determination, as demonstrated for related pyridine-thiazole hybrids .

- High-resolution mass spectrometry (HRMS) to validate molecular weight .

Q. How can researchers ensure reproducibility in purification processes?

- Methodology : Use column chromatography with gradients of ethyl acetate/hexane for intermediate purification. Final recrystallization from ethanol or acetonitrile improves purity (>95%), as described for structurally similar pyrazole derivatives . Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. What strategies are recommended for elucidating the compound’s mechanism of action in biological systems?

- Methodology :

- Enzyme inhibition assays : Test against kinases or proteases using fluorogenic substrates, with IC₅₀ calculations via dose-response curves .

- Cellular assays : Evaluate antiproliferative activity in cancer cell lines (e.g., MTT assay) and correlate with structural analogs .

- Molecular docking : Use software like AutoDock Vina to predict binding modes to target proteins (e.g., EGFR kinase), leveraging crystallographic data from related pyridine-thiazole systems .

Q. How can structure-activity relationship (SAR) studies be designed to improve potency and selectivity?

- Methodology : Synthesize derivatives with variations in:

- Pyridine substituents : Replace trifluoromethyl with cyano or nitro groups to assess electronic effects .

- Thiazole moiety : Introduce methyl or methoxy groups at the phenyl ring to probe steric and hydrophobic interactions .

- Sulfonamide linker : Replace with carbamate or amide groups to evaluate linker flexibility .

- Use multivariate statistical analysis (e.g., PCA) to identify key structural drivers of activity .

Q. What experimental approaches are suitable for assessing metabolic stability in vitro?

- Methodology :

- Liver microsomal assays : Incubate the compound with rat or human liver microsomes (1 mg/mL protein) and NADPH cofactor. Quantify parent compound depletion over time using LC-MS/MS .

- CYP450 inhibition screening : Test against major isoforms (CYP3A4, 2D6) to identify metabolic liabilities .

- Half-life (t₁/₂) calculation : Apply the formula , where is the elimination rate constant .

Q. How can computational modeling aid in predicting pharmacokinetic properties?

- Methodology :

- ADMET prediction : Use tools like SwissADME to estimate solubility, permeability (LogP), and bioavailability .

- PBPK modeling : Simulate tissue distribution and clearance using GastroPlus, incorporating in vitro data (e.g., microsomal stability) .

- Metabolite prediction : Employ GLORY or MetaSite to identify potential Phase I/II metabolites .

Contradictions and Resolutions in Evidence

- Synthetic protocols : and describe divergent sulfonation conditions (POCl₃ vs. SO₃·DMF). Resolution: Validate via controlled experiments, prioritizing SO₃·DMF for higher yields in polar aprotic solvents .

- Biological activity : highlights marine-derived analogs with antiviral activity, while evidence 6 focuses on kinase inhibition. Resolution: Conduct broad-spectrum screening to identify primary targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.